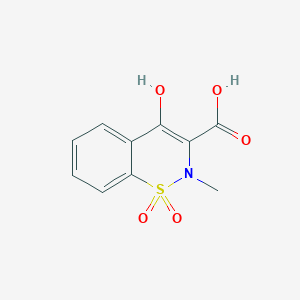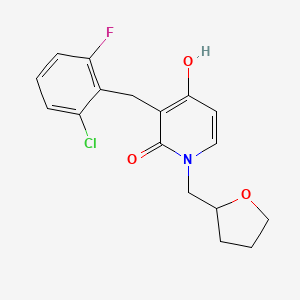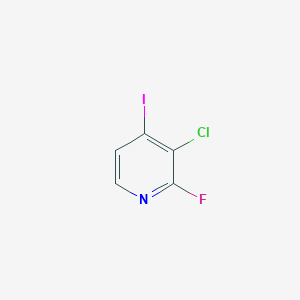![molecular formula C16H24ClNO3 B1423934 Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220032-41-6](/img/structure/B1423934.png)
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is an organic compound . It is also known as MPEB hydrochloride. The compound has a molecular formula of C16H24ClNO3 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 313.82 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Methyl-2-formyl benzoate is highlighted for its role as a bioactive precursor in the synthesis of compounds with various pharmacological activities. This compound serves as a significant structure and an excellent precursor for the search of new bioactive molecules, demonstrating its versatility in organic synthesis for preparing medical products (Farooq & Ngaini, 2019).
Environmental Science
Research on parabens , including methylparaben, focuses on their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants, parabens like methylparaben are ubiquitous in surface water and sediments due to their use in consumer products. Studies call for further investigation into the toxicity of chlorinated parabens, which are more stable and persistent by-products (Haman et al., 2015).
Anticarcinogenicity and Toxicity of Complexes
Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity. These complexes, including those of acrylates and carboxylic acids, exhibit high cytotoxic activity due to their lipophilicity and the presence of stable ligand-Sn bonds. Their potential in anticancer applications is noted, with emphasis on further research to explore their biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Monoterpenes as Antimicrobial Agents
p-Cymene , a monoterpene, has been studied for its antimicrobial effects among other biological activities. It is found in over 100 plant species and has been considered for use to treat communicable diseases, especially in the context of increasing antimicrobial resistance. This review emphasizes the need for further in vivo studies to confirm the benefits of p-cymene in healthcare (Marchese et al., 2017).
Propriétés
IUPAC Name |
methyl 4-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-6-4-14(5-7-15)12-20-10-8-13-3-2-9-17-11-13;/h4-7,13,17H,2-3,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHZWOGTGDJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)

![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)



![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)


